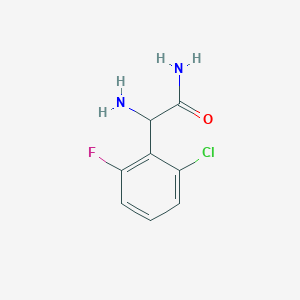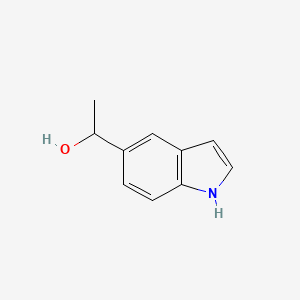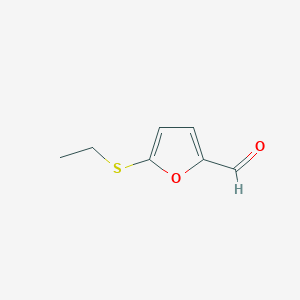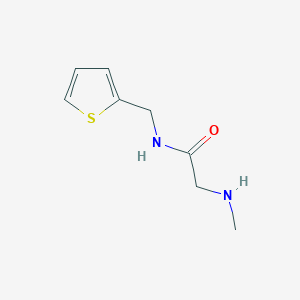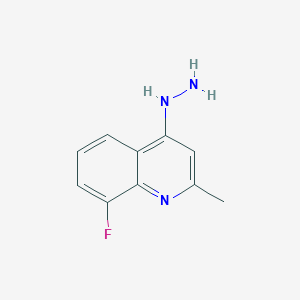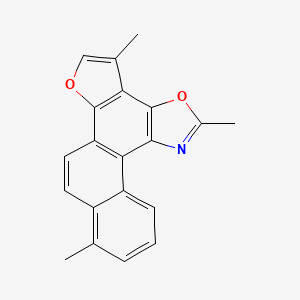
Isosalviamine B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isosalviamine B is an organic compound belonging to the class of abietane diterpene alkaloids. It was first isolated from the roots of Salvia trijuga, a plant species in the Lamiaceae family. This compound has garnered interest due to its diverse biological activities and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Isosalviamine B involves a series of chemical reactions starting from Salviamine B. The synthetic route includes multiple steps such as oxidation, substitution, and condensation . The detailed reaction conditions and specific reagents used in these steps can be found in scientific literature and patents .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of the compound from the roots of Salvia trijuga. The process includes the use of solvents like methanol for extraction, followed by chromatographic separation to isolate the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Isosalviamine B undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Substitution: In this reaction, one functional group in the molecule is replaced by another.
Condensation: This reaction involves the combination of two molecules with the elimination of a small molecule such as water.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, acids, and bases. The specific conditions, such as temperature and solvent, vary depending on the type of reaction being performed .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups .
Applications De Recherche Scientifique
Chemistry: It serves as a useful intermediate in the synthesis of other complex molecules.
Biology: The compound has shown significant biological activities, including antibacterial, antitumor, and antioxidant properties
Mécanisme D'action
The mechanism of action of Isosalviamine B involves its interaction with various molecular targets and pathways. The compound exerts its effects through:
Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines.
Antioxidant: It scavenges free radicals and reduces oxidative stress.
Antitumor: It induces apoptosis in cancer cells by modulating signaling pathways.
Comparaison Avec Des Composés Similaires
Isosalviamine B can be compared with other similar abietane diterpene alkaloids, such as Isosalviamine A and Tanshinones. While these compounds share some structural similarities, this compound is unique due to its specific biological activities and therapeutic potential .
List of Similar Compounds
- Isosalviamine A
- Tanshinones
- Salvianolic Acid B
Is there anything else you would like to know about this compound?
Propriétés
Formule moléculaire |
C20H15NO2 |
|---|---|
Poids moléculaire |
301.3 g/mol |
Nom IUPAC |
5,9,17-trimethyl-3,8-dioxa-10-azapentacyclo[10.8.0.02,6.07,11.013,18]icosa-1(12),2(6),4,7(11),9,13,15,17,19-nonaene |
InChI |
InChI=1S/C20H15NO2/c1-10-5-4-6-14-13(10)7-8-15-17(14)18-20(23-12(3)21-18)16-11(2)9-22-19(15)16/h4-9H,1-3H3 |
Clé InChI |
IVRVVMSJCWUYKG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=CC3=C(C2=CC=C1)C4=C(C5=C3OC=C5C)OC(=N4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-(10,13-dimethyl-7-oxo-3-trimethylsilyloxy-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B15094911.png)
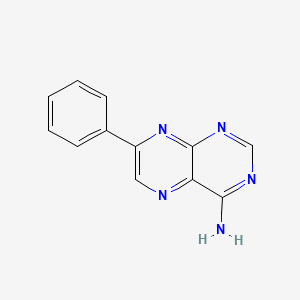
![3-[1-(2-Acetyloxy-5-amino-5-carboxypentyl)-3-(3-amino-3-carboxypropyl)-5-hydroxypyridin-1-ium-4-yl]-2-aminopropanoate](/img/structure/B15094924.png)
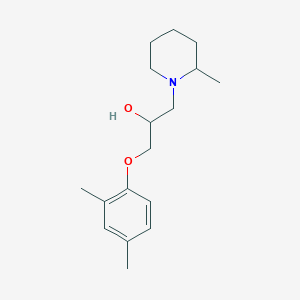
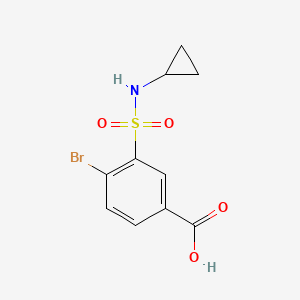
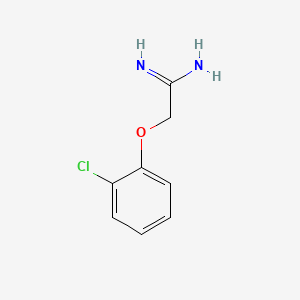
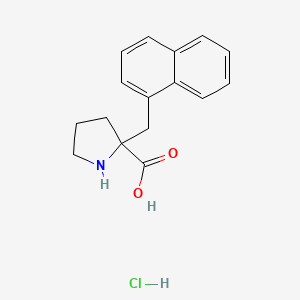
![3-Ethyl-5-p-tolyl-1H-[1,2,4]triazole](/img/structure/B15094958.png)
![4-[(3-Methylbutyl)amino]butanoic acid](/img/structure/B15094961.png)
